![molecular formula C18H20BrNO4 B3462194 dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3462194.png)
dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as BPTM, is a chemical compound with potential applications in scientific research. BPTM is a pyridine derivative that has been studied for its biological activity, particularly its effects on the central nervous system.
Mechanism of Action
Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action involves its ability to bind to dopamine receptors in the brain, specifically the D2 receptor. This binding activates a signaling pathway that leads to increased dopamine release and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, improved motor function, and neuroprotective effects. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's potential as a therapeutic agent for neurological disorders makes it a valuable compound for scientific research. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. These include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent for other neurological disorders, and development of more efficient synthesis methods. Additionally, research on the potential use of this compound in combination with other compounds may yield promising results.
Scientific Research Applications
Dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Research has shown that this compound can act as a dopamine receptor agonist and may have neuroprotective effects.
properties
IUPAC Name |
dimethyl 4-(4-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-6-8-13(19)9-7-12)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWPWUWXZRKZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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